molecular formula C10H11ClO3 B562975 Clofibric-d4 Acid CAS No. 1184991-14-7

Clofibric-d4 Acid

Cat. No. B562975
M. Wt: 218.669
InChI Key: TXCGAZHTZHNUAI-LNFUJOGGSA-N
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Description

Molecular Structure Analysis

The molecular formula of Clofibric-d4 Acid is C10H7ClD4O3 . The InChI code is InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)/i3D,4D,5D,6D . The SMILES structure is OC(C©©OC1=C([2H])C([2H])=C(C([2H])=C1[2H])Cl)=O .


Physical And Chemical Properties Analysis

Clofibric-d4 Acid is a solid substance . It is soluble in acetonitrile, DMSO, and methanol . The molecular weight is 218.67 .

Scientific Research Applications

Subheading Adsorption Techniques for Clofibric Acid Mitigation

Clofibric acid (CA), a metabolite of Clofibric-d4 Acid, has been identified as a persistent environmental pollutant, particularly in aqueous media. Recent studies have focused on the mitigation of CA pollution using various adsorption techniques. The most effective adsorbents identified were carbon-based materials, with graphene nano-sheets showing the highest adsorption capacity of 994 mg/g. Adsorption of CA was found to fit best with the Langmuir or Freundlich isotherm models, and the kinetics of this process predominantly followed the pseudo-second order model. The research highlights the potential of adsorption as a cost-effective industrial-scale solution for removing CA from effluents, with future studies suggested to focus on enhancing the adsorption capacity of graphene oxide and metal-organic frameworks, as well as exploring disposal techniques for used adsorbents post-CA uptake (Ighalo et al., 2020).

Environmental Presence and Fate

Subheading Clofibric Acid in the Aquatic Environment

The presence and fate of pharmaceutically active compounds like Clofibric-d4 Acid and its metabolites in the aquatic environment have garnered significant attention. Studies conducted across various countries have detected Clofibric Acid in sewage influent and effluent samples as well as in surface waters downstream from municipal sewage treatment plants. Some pharmaceutical compounds, including Clofibric Acid, are not fully eliminated in sewage treatment processes and are discharged into receiving waters. This has raised concerns about their impact on the environment and the potential for these compounds to leach through soil and contaminate groundwater (Heberer, 2002).

properties

IUPAC Name

2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCGAZHTZHNUAI-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC(C)(C)C(=O)O)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724530
Record name 2-{[4-Chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clofibric-d4 Acid

CAS RN

1184991-14-7
Record name 2-{[4-Chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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